6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 1484400-03-4
Cat. No.: VC3068991
Molecular Formula: C10H6F2N2O2
Molecular Weight: 224.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1484400-03-4 |
|---|---|
| Molecular Formula | C10H6F2N2O2 |
| Molecular Weight | 224.16 g/mol |
| IUPAC Name | 6-(2,6-difluorophenyl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H6F2N2O2/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16) |
| Standard InChI Key | ZAYRNVPJSWPLFB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C2=CC(=O)NC(=O)N2)F |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C2=CC(=O)NC(=O)N2)F |
Introduction
6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antifungal properties. This article provides an in-depth analysis of the compound's structure, synthesis, potential applications, and related research findings.
Synthesis Pathways
The synthesis of pyrimidine derivatives like 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves:
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Cyclization Reactions: Starting from urea or thiourea derivatives reacting with β-diketones or analogous compounds.
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Halogenation and Substitution: Incorporating fluorine atoms into the aromatic ring using electrophilic substitution or halogen exchange reactions.
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Optimization Techniques: The reaction conditions (e.g., solvents like DMF or catalysts such as sodium acetate) are optimized to improve yields and minimize byproducts.
For example, related compounds have been synthesized using α-halogenated ketones in the presence of pyrimidine precursors under reflux conditions .
Biological Activity
Pyrimidine-based compounds are known for their pharmacological significance. Although specific data on 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione remains limited, structurally related compounds exhibit:
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Antitumor Activity: Inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR .
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Antiviral Properties: Pyrimidines serve as scaffolds for antiviral agents targeting DNA/RNA synthesis .
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Antifungal Applications: Effective against fungal pathogens due to their ability to disrupt nucleic acid metabolism .
These activities are attributed to the electron-withdrawing fluorine atoms enhancing binding affinity with biological targets.
Applications in Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development:
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Lead Optimization: The difluorophenyl group enhances hydrophobic interactions with enzyme active sites.
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Structure-Based Drug Design: Molecular docking studies can predict interactions with target proteins like thymidylate synthase or dihydrofolate reductase .
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Agrochemical Potential: Pyrimidines are also explored as herbicides and pesticides due to their selective toxicity .
Analytical Data
Characterization techniques for pyrimidine derivatives include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton environments in the molecule |
| Mass Spectrometry | Confirms molecular weight and fragmentation |
| X-Ray Crystallography | Determines 3D structure and bond angles |
For example, related compounds exhibit characteristic NMR signals for aromatic protons around δ 7–8 ppm and carbonyl carbons around δ 160–180 ppm .
Research Findings and Future Directions
Recent studies emphasize the versatility of pyrimidines:
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Novel pyrimidine derivatives have been synthesized to enhance biological activity by modifying substituents at the 5- or 6-position .
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Computational methods like quantum chemical calculations predict potential binding affinities for drug targets .
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Future research could explore the compound's role in multi-target drug design or its environmental applications as an agrochemical.
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